molecular formula C27H25N3O2 B2794203 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034369-33-8

4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2794203
CAS No.: 2034369-33-8
M. Wt: 423.516
InChI Key: MVFMQRFDJUOIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide ( 2034369-33-8) is a synthetic small molecule with a molecular formula of C 27 H 25 N 3 O 2 and a molecular weight of 423.52 g/mol . This benzamide derivative features a pyrazole core, a class of heterocyclic compounds recognized for their versatile biological profiles and significance in pharmaceutical chemistry . The compound is supplied with a minimum purity of 95% and is intended for research and development applications . This compound is of significant research value in the field of oncology. Structurally related N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have demonstrated potent submicromolar antiproliferative activity in cellular assays, notably in MIA PaCa-2 pancreatic cancer cells . Preliminary research into related compounds suggests potential mechanisms of action involving the modulation of autophagy, a critical cellular process for degrading and recycling components. Some analogs have been shown to reduce mTORC1 activity and disrupt autophagic flux, leading to an accumulation of LC3-II, which indicates interference with the autophagy pathway—a promising strategy for combating refractory cancers . Furthermore, pyrazole-benzamide hybrids are investigated as multitargeting protein kinase inhibitors, with potential activity against targets like VEGFR-2, EGFR, and B-RAF, which are crucial for angiogenesis and tumor proliferation . Researchers can utilize this compound as a key chemical tool for probing novel cancer biology pathways and developing new therapeutic strategies. Please note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-benzoyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-19-25(21-9-5-3-6-10-21)20(2)30(29-19)18-17-28-27(32)24-15-13-23(14-16-24)26(31)22-11-7-4-8-12-22/h3-16H,17-18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFMQRFDJUOIFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-benzoylbenzoic acid with 2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylamine under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C27H25N3O2C_{27}H_{25}N_{3}O_{2} and a molecular weight of 423.5 g/mol. Its structure includes a pyrazole ring, which is known for its biological activity, and a benzamide moiety that enhances its pharmacological properties. The presence of dimethyl and phenyl groups contributes to its lipophilicity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown inhibitory effects on tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Properties

The compound's structural similarity to known anti-inflammatory agents suggests potential use in treating inflammatory diseases. Pyrazole derivatives are often evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Studies have demonstrated that certain pyrazole-containing compounds significantly reduce inflammation in animal models .

Antimicrobial Activity

There is growing interest in the antimicrobial properties of pyrazole derivatives. Compounds structurally related to this compound have been tested against various bacterial and fungal strains, showing promising results in inhibiting growth and viability . This positions the compound as a potential candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has been subjected to enzyme inhibition studies, particularly against alkaline phosphatases and ecto-nucleotidases. These enzymes are crucial in various physiological processes, including bone mineralization and nucleotide metabolism. The inhibitory activity observed suggests that this compound may have applications in treating conditions related to dysregulated enzyme activity .

Neuroprotective Effects

Emerging research indicates that pyrazole derivatives may possess neuroprotective properties, making them candidates for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The modulation of neuroinflammatory pathways by these compounds could provide therapeutic benefits .

Case Studies and Experimental Findings

StudyObjectiveFindings
Evaluate anticancer effectsSignificant cytotoxicity against cancer cell lines with apoptosis induction observed.
Assess anti-inflammatory propertiesReduction in inflammation markers in animal models; inhibition of COX enzymes confirmed.
Test antimicrobial activityEffective against multiple bacterial strains; potential for developing new antibiotics identified.

Mechanism of Action

The mechanism of action of 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below summarizes key structural differences and their implications:

Compound Name Substituents Molecular Weight Notable Features Reference
Target Compound Benzoyl group, 3,5-dimethyl-4-phenylpyrazole ethyl side chain Not provided High steric bulk; potential for enhanced binding affinity via phenyl interactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-Dimethoxyphenethylamine side chain Calculated ~299 Electron-rich methoxy groups; 80% synthesis yield, MP: 90°C
2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) 2-Hydroxybenzoyl, 3,4-dimethoxyphenethylamine Calculated ~315 Lower yield (34%) due to phenolic OH; MP: 96°C
N-{3-[3,5-Dimethyl-1-(4-nitro-phenyl)-1H-pyrazol-4-ylmethyl]-5-mercapto-[1,2,4]triazol-4-yl}-benzamide Nitrophenylpyrazole, triazole, mercapto group 449.49 High molecular weight; nitro group may enhance electron-withdrawing effects
N-[2-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide Tetrazole substituent ~356 (C21H19N7O) Tetrazole as a bioisostere for carboxylic acid; potential metabolic stability
4-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(1-naphthalenyl)-2-thiazolyl]benzamide Bromopyrazole, naphthyl-thiazole 517.44 Bulky substituents; bromine may increase lipophilicity
Example 53 () Pyrazolo[3,4-d]pyrimidin-3-yl, fluorophenyl, isopropyl 589.1 Fluorine enhances hydrophobicity and binding; complex heterocyclic framework

Physicochemical Properties

  • Melting Points : Hydroxy-substituted Rip-D (96°C) has a higher MP than methoxy-substituted Rip-B (90°C), likely due to hydrogen bonding .

Pharmacological Implications

  • Tetrazole-containing analogs () mimic carboxylic acids, improving oral bioavailability .
  • Fluorine-substituted compounds () may enhance metabolic stability and target binding via hydrophobic interactions .
  • Mercapto and nitro groups () could modulate redox properties or enzyme inhibition .

Biological Activity

The compound 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N3OC_{21}H_{23}N_{3}O, featuring a complex structure that includes a pyrazole ring, benzamide moiety, and various substituents that enhance its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular Weight335.43 g/mol
CAS Number2034551-84-1
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cancer cells. Research indicates that it may function as an autophagy modulator , influencing pathways such as the mTOR signaling pathway, which is crucial for cell growth and proliferation.

  • Antiproliferative Activity : Studies have shown that similar pyrazole derivatives exhibit submicromolar antiproliferative effects against various cancer cell lines, including MIA PaCa-2 cells. These compounds can induce autophagy while disrupting autophagic flux, leading to cell death under specific conditions .
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression. For instance, pyrazole derivatives have been noted for their ability to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme linked to DNA repair mechanisms in cancer cells .

Case Study: Anticancer Properties

A recent study evaluated the anticancer properties of derivatives related to this compound. The results indicated significant cytotoxicity against several cancer cell lines:

CompoundCell LineIC50 (µM)
4-benzoyl derivativeMCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound has promising potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Further investigations into the structure-activity relationship of similar compounds have revealed that modifications on the pyrazole ring and benzamide moiety significantly influence their biological efficacy. For example, the introduction of various substituents can enhance binding affinity to target proteins and improve metabolic stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4-benzoyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)benzamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted pyrazole derivatives with benzoyl chloride intermediates. For example:

React 3,5-dimethyl-4-phenyl-1H-pyrazole with 2-chloroethylamine under basic conditions to form the pyrazole-ethylamine intermediate.

Couple this intermediate with 4-benzoylbenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or dichloromethane.

Purify via column chromatography and characterize using HPLC and spectroscopic methods .

  • Key Considerations : Monitor reaction progress via TLC, and optimize stoichiometry to minimize byproducts like unreacted amines or ester derivatives .

Q. Which spectroscopic and crystallographic methods are employed for structural characterization?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding patterns (e.g., pyrazole NH protons at δ 10–12 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve 3D conformation, particularly the orientation of the benzoyl and pyrazole groups, which influence bioactivity .
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT calculations) to validate assignments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yields?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
  • Catalysis : Introduce Pd-based catalysts for Suzuki-Miyaura coupling if aryl halide intermediates are involved .
  • Temperature Control : Reflux at 80–100°C for pyrazole functionalization, but avoid overheating to prevent decomposition .
    • Statistical Design : Apply response surface methodology (RSM) to evaluate the impact of variables like pH, temperature, and catalyst loading on yield .

Q. What in silico strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2 or kinase targets). Focus on the pyrazole and benzamide moieties as key pharmacophores .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonds and binding free energy (MM-PBSA) .
    • Validation : Cross-validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays to rule out false positives .
  • Control Experiments : Test for cytotoxicity (e.g., MTT assay on HEK293 cells) to distinguish specific bioactivity from general toxicity .
  • Batch Consistency : Ensure compound purity (>95% by HPLC) and validate storage conditions (e.g., desiccated at -20°C) to prevent degradation .

Comparative Analysis of Structural Analogues

Compound NameKey Structural FeaturesBioactivity (Example Targets)Reference
4-Ethoxy-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)benzamideEthoxy group, pyridine-pyrazole hybridTuberculosis (InhA enzyme inhibition)
4-Benzoyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamideThiazole ring, benzoyl groupAnticancer (EGFR kinase inhibition)
4-[(3,5-Dimethyl-4-isoxazolyl)methoxy]-N-(1-phenylethyl)benzamideIsoxazole ring, phenylethyl substitutionAnti-inflammatory (COX-2 inhibition)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.